molecular formula C17H22O B15350174 3,4,4a,9,10,10a-Hexahydro-1,1,4a-trimethyl-2(1H)-phenanthrenone

3,4,4a,9,10,10a-Hexahydro-1,1,4a-trimethyl-2(1H)-phenanthrenone

Cat. No.: B15350174
M. Wt: 242.36 g/mol
InChI Key: FREICZOWKOVUIG-UHFFFAOYSA-N
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Description

3,4,4a,9,10,10a-Hexahydro-1,1,4a-trimethyl-2(1H)-phenanthrenone is an organic compound that is noteworthy due to its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,4a,9,10,10a-Hexahydro-1,1,4a-trimethyl-2(1H)-phenanthrenone can be synthesized through various organic reactions, starting from simpler aromatic compounds. One common synthetic route involves the cyclization of appropriate intermediates under acidic conditions, which promotes the formation of the phenanthrene structure. High temperatures and catalytic amounts of strong acids or Lewis acids are typically required.

Industrial Production Methods: In an industrial setting, the compound can be produced via large-scale organic synthesis methods, employing continuous-flow reactors to maintain control over reaction conditions. This allows for more efficient production, higher yields, and scalability, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form ketones or alcohols, depending on the reagents and conditions used.

  • Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

  • Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce various functional groups into the phenanthrene core.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media are commonly used.

  • Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Chlorinating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of catalysts like iron (Fe) are used for halogenation.

Major Products Formed: The primary products depend on the type of reaction. For oxidation, ketones or carboxylic acids are typical, while reduction yields hydrogenated phenanthrenones. Substitution can result in various halogenated or functionalized derivatives.

Scientific Research Applications

Chemistry: The unique structure of 3,4,4a,9,10,10a-Hexahydro-1,1,4a-trimethyl-2(1H)-phenanthrenone makes it a valuable model compound in studies of aromatic stability and reactivity. It serves as a precursor for synthesizing more complex organic molecules.

Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as pharmaceutical agents, including anti-inflammatory and anticancer properties. The compound's analogs are also investigated for their interactions with various biological targets.

Industry: In the industrial sector, it is used as an intermediate in the synthesis of dyes, polymers, and other advanced materials. Its stability and reactivity make it suitable for use in creating performance materials.

Mechanism of Action

The compound exerts its effects primarily through its aromatic core, which interacts with various molecular targets. The phenanthrene backbone allows for π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

3,4,4a,9,10,10a-Hexahydro-1,1,4a-trimethyl-2(1H)-phenanthrenone is unique in its specific substitution pattern on the phenanthrene core. Similar compounds include:

  • Phenanthrene: The parent compound, simpler in structure, often used as a benchmark in comparative studies.

  • Tetralin: Another polycyclic aromatic compound, less substituted, with different physical and chemical properties.

  • Chrysene: A four-ring aromatic hydrocarbon, used for comparison in studies of aromaticity and reactivity.

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Properties

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

1,1,4a-trimethyl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one

InChI

InChI=1S/C17H22O/c1-16(2)14-9-8-12-6-4-5-7-13(12)17(14,3)11-10-15(16)18/h4-7,14H,8-11H2,1-3H3

InChI Key

FREICZOWKOVUIG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3=CC=CC=C3C2(CCC1=O)C)C

Origin of Product

United States

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